molecular formula C8H13NO2 B1611652 Octahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 270902-48-2

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid

Cat. No. B1611652
CAS RN: 270902-48-2
M. Wt: 155.19 g/mol
InChI Key: KWRNCAUXSJOYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a unique chemical compound with the empirical formula C7H13N . It has a molecular weight of 111.18 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclopentane ring fused with a pyrrole ring. The SMILES string representation of this compound is C1CC2CNCC2C1 .


Physical And Chemical Properties Analysis

This compound is a solid compound . As a carboxylic acid, it is expected to exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass .

Safety and Hazards

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid is classified as a combustible solid . It’s important to handle this compound with care and follow appropriate safety protocols. Sigma-Aldrich provides this product “as-is” and makes no representation or warranty with respect to this product .

properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h5-7,9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRNCAUXSJOYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530546
Record name Octahydrocyclopenta[c]pyrrole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

270902-48-2
Record name Octahydrocyclopenta[c]pyrrole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydrocyclopenta[c]pyrrole-1-carboxylic acid
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Reactant of Route 6
Octahydrocyclopenta[c]pyrrole-1-carboxylic acid

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